molecular formula C8H9NO3 B1337441 Methyl 2-methoxynicotinate CAS No. 67367-26-4

Methyl 2-methoxynicotinate

Cat. No. B1337441
CAS RN: 67367-26-4
M. Wt: 167.16 g/mol
InChI Key: MAHKNPZKAJMOLU-UHFFFAOYSA-N
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Patent
US07622492B2

Procedure details

A solution of 2-methoxy-nicotinic acid methyl ester (4.42 g, 26.5 mmol) in tetrahydrofuran (7 mL) was added via an addition funnel over a period of 15-20 min to a cooled (0° C.) mixture of lithium aluminum hydride (1.22 g, 32.1 mmol) in tetrahydrofuran (20 mL). The mixture was stirred at 0° C. for 40 min and then at room temperature for 3 h. The reaction mixture was poured into a solution of potassium sodium tartrate (10% w/v) and the resulting mixture was stirred at room temperature for 25 min. The mixture was filtered through a pad of Celite, washing with ethyl acetate (400 mL). The organic layer of the filtrate was separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (100 mL), dried (magnesium sulfate), filtered and purified using a Biotage 40M system, eluting with 30% ethyl acetate/hexanes, to give (2-methoxy-pyridin-3-yl)-methanol (2.97 g, 81%) as a white solid.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][C:5]=1[O:10][CH3:11].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>O1CCCC1>[CH3:11][O:10][C:5]1[C:4]([CH2:3][OH:2])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
4.42 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1)OC)=O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 25 min
Duration
25 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with ethyl acetate (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.